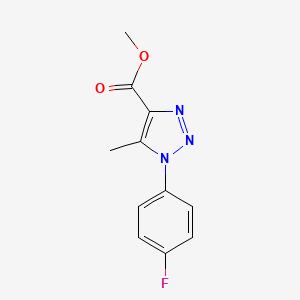

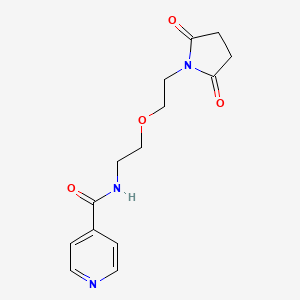

![molecular formula C28H27NO5 B2573871 3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-88-0](/img/structure/B2573871.png)

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one” is a quinoline derivative . Quinoline derivatives have been used since ancient times and have been isolated from natural sources . They are known for their roles in natural and synthetic chemistry and their biological and pharmacological activities .

Molecular Structure Analysis

Quinoline derivatives, such as this compound, display different tautomeric forms . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline derivatives are versatile in many significant fields and have distinctive interactions with cells . They are designed and synthesized by chemists through new strategies on par with the reported methods .Scientific Research Applications

Synthesis and Theoretical Studies

Synthetic Pathways and Theoretical Insights : Research has focused on synthesizing and understanding the properties of dimethoxy-dibenzoquinolinones and their precursors, which are structurally related to the compound of interest. For example, studies on the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one have provided insights into aromatic demethoxylation processes, showcasing the compound's potential as a precursor in organic synthesis and theoretical chemistry (E. Sobarzo-Sánchez, L. Castedo, & J. Fuente, 2006).

Antioxidant Properties

Novel Antioxidant Compounds : Quinolinone derivatives have been investigated for their antioxidant properties, highlighting the potential application of these compounds in protecting against oxidative stress. A study on novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones demonstrated significant antioxidant activities, suggesting the utility of these derivatives in developing new antioxidant agents (M. Hassan, S. M. Abdel‐kariem, & T. Ali, 2017).

Synthetic Methodologies

Development of Synthetic Methodologies : The research community has developed various synthetic routes for creating quinolinone derivatives, which can be adapted for synthesizing the compound of interest. For instance, practical approaches for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester were reported, showcasing the versatility of quinolinone derivatives in pharmaceutical chemistry (Markus Bänziger et al., 2000).

Catalysis and Reactivity

Exploring Catalytic and Reactive Properties : Studies on quinolinone derivatives extend to their catalytic and reactive properties, which could be applicable in synthesizing the compound of interest. For example, research on the synthesis and reactivity of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines contributes to the broader understanding of the catalytic potential and chemical reactivity of quinolinone derivatives in organic synthesis (J. Stuart et al., 1987).

Future Directions

properties

IUPAC Name |

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO5/c1-17-10-11-19(12-18(17)2)27(30)22-16-29(15-20-8-6-7-9-24(20)32-3)23-14-26(34-5)25(33-4)13-21(23)28(22)31/h6-14,16H,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHWAHWLNFCMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)

![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2573794.png)

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)

![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)

![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)